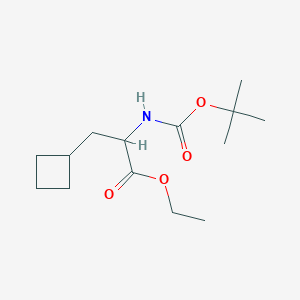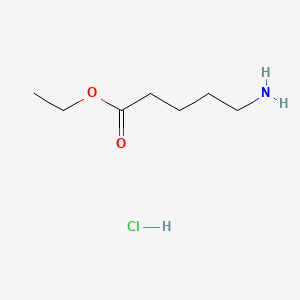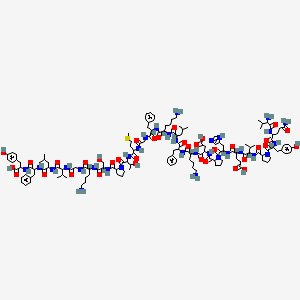
Tetrabutylphosphonium methanesulfonate
説明
Tetrabutylphosphonium methanesulfonate (TBPM) is a quaternary ammonium salt that has been used in a variety of scientific applications. It is also known as tetrabutylphosphonium methylsulfonate and has the chemical formula C16H36NO3P. TBPM is a colorless, water-soluble, and non-toxic compound that is readily available and has a low cost. TBPM has been widely used in the fields of medicine, chemistry, and biochemistry due to its unique properties.
科学的研究の応用
Inclusion Complexation with Cyclodextrins
Research by Barman et al. (2018) demonstrated the formation of inclusion complexes between Tetrabutylphosphonium methanesulfonate and α- and β-cyclodextrins. This study revealed the compound's ability to form stable inclusion complexes, particularly showing a more feasible inclusion with α-cyclodextrin, as proven through various physicochemical methodologies like 1H NMR, 2D-ROESY, surface tension, conductivity, FT-IR, and HR-MS studies. The findings suggest potential applications in drug delivery systems and molecular encapsulation technologies (Barman, Barman, & Roy, 2018).
Phase Transition of Ionic Liquid/Water Mixtures
Kohno, Arai, and Ohno (2011) discovered that a mixture of Tetrabutylphosphonium N-trifluoromethanesulfonyl leucine and water can reversibly transition between a homogeneous phase and a separated liquid-liquid phase upon exposure to CO2 or N2 gas at atmospheric pressure. This dual stimuli-responsive behavior underscores the potential of Tetrabutylphosphonium methanesulfonate in creating smart materials and sensors, which could be activated by environmental changes (Kohno, Arai, & Ohno, 2011).
Molecular Interaction Analysis in Solvent Systems
A study conducted by Banik and Roy (2014) on the interactions of Tetrabutylphosphonium methanesulfonate in various solvent systems provided insights into the molecular interactions and behavior of this ionic liquid. Through electrical conductances and Fourier transform infrared (FT-IR) measurements, the research offers a deeper understanding of the ionic liquid's properties in different solvents, laying the groundwork for its application in solvent-mediated processes and chemical synthesis (Banik & Roy, 2014).
Solvation Consequences in Various Solvents
Ekka, Ray, Roy, and Roy (2016) explored the solvation consequences of Tetrabutylphosphonium methanesulfonate in a range of solvents, revealing the compound's solvation dynamics and its effect on ion-pair formation. This research is crucial for applications involving electrolyte solutions for energy storage and conversion devices, highlighting the compound's role in enhancing ionic conductivity and stability in various solvents (Ekka, Ray, Roy, & Roy, 2016).
Enhanced Extractive Desulfurization
Ahmed et al. (2018) demonstrated the efficacy of Tetrabutylphosphonium methanesulfonate in the extractive desulfurization of liquid fuels. By modifying ionic liquids with certain molecular compounds, the research showcases the potential of TBPMs in environmental remediation and the petrochemical industry, particularly in removing refractory sulfur compounds from fuels to meet environmental standards (Ahmed, Mjalli, Al-Wahaibi, Al-Wahaibi, & Al Nashef, 2018).
特性
IUPAC Name |
methanesulfonate;tetrabutylphosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36P.CH4O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQCNXSPLHDLED-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.CS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H39O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584998 | |
| Record name | Tetrabutylphosphanium methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylphosphonium methanesulfonate | |
CAS RN |
98342-59-7 | |
| Record name | Tetrabutylphosphanium methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylphosphonium methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dimethylbis[(1-oxoneodecyl)oxy]stannane](/img/structure/B1591291.png)
![(4S,9S)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/no-structure.png)



![2-Bromo-5-fluorobenzo[d]thiazole](/img/structure/B1591297.png)





![5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1591312.png)
